N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
Target of Action
The compound, also known as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide or VU0501852-1, is primarily targeted towards bacterial strains . It has shown promising activity against Staphylococcus aureus , indicating that the compound’s primary targets are likely bacterial proteins or enzymes.
Mode of Action
It is known to exhibit bactericidal activity . This suggests that the compound may interact with its bacterial targets in a way that inhibits their function or disrupts their structure, leading to bacterial death .
Pharmacokinetics
An admet calculation indicated a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound has demonstrated bactericidal activity against Staphylococcus aureus . This means that the compound’s action results in the death of these bacteria. The compound was also able to eliminate a strain of Staphylococcus aureus after 24-hour exposure , indicating its potential as an effective antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide inhibitor has several advantages for lab experiments, including its specificity towards this compound, ease of synthesis, and availability of various analogs for structure-activity relationship studies. However, it also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide inhibitor research, including the development of more potent and selective analogs, identification of new therapeutic targets, and exploration of its potential applications in other diseases. Additionally, the development of new delivery systems and formulation strategies can enhance its pharmacological properties and reduce potential toxicity. Overall, this compound inhibitor has great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. It has been shown to inhibit the activity of this compound, a protein that plays a crucial role in gene expression and chromatin remodeling. By inhibiting this compound, this compound inhibitor can modulate the expression of various genes involved in disease progression and provide a potential therapeutic option.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-12(2)29(25,26)14-7-5-6-13(10-14)18(24)23-20-22-16(11-27-20)19-21-15-8-3-4-9-17(15)28-19/h3-12H,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIUWZGGJQEECA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.